REACTION_CXSMILES
|
C(OC(CCCCC([O:17][C:18]1[C:27](=[O:28])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[O:20][C:19]=1[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=O)=O)C1C=CC=CC=1.C1COCC1>[OH-].[OH-].[Pd+2].CCO>[OH:17][C:18]1[C:27](=[O:28])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[O:20][C:19]=1[C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:2.3.4|
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Name
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|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The crude product was filtered (Celite)
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
the residue was purified by flash chromatography (10-25% EtOAc in toluene+1% acetic acid)
|
Name
|
|
Type
|
product
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Smiles
|
OC1=C(OC2=CC=CC=C2C1=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.211 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 126.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |